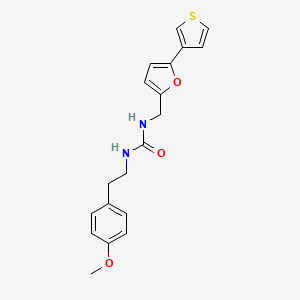

1-(4-Methoxyphenethyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea

Description

1-(4-Methoxyphenethyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea is a urea derivative featuring a 4-methoxyphenethyl group attached to one nitrogen atom and a furan-2-ylmethyl moiety substituted with a thiophen-3-yl group at the 5-position on the other nitrogen. The molecular formula is C₂₁H₂₃N₃O₃S, with a molecular weight of 387.5 g/mol.

Properties

IUPAC Name |

1-[2-(4-methoxyphenyl)ethyl]-3-[(5-thiophen-3-ylfuran-2-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-23-16-4-2-14(3-5-16)8-10-20-19(22)21-12-17-6-7-18(24-17)15-9-11-25-13-15/h2-7,9,11,13H,8,10,12H2,1H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELWECARUZCMIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NCC2=CC=C(O2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-Methoxyphenethyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea , identified by its CAS number 2034568-86-8 , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Structure

The molecular formula of this compound is with a molecular weight of 344.4 g/mol . The structure includes:

- A methoxyphenethyl group

- A thiophene ring

- A furan moiety

Pharmacological Properties

Research indicates that this compound may exhibit various biological activities, including:

- Anticancer : Preliminary studies suggest potential cytotoxic effects against several cancer cell lines.

- Antimicrobial : The presence of thiophene and furan rings may enhance antimicrobial properties.

- Anti-inflammatory : Compounds containing similar structures have shown anti-inflammatory effects in vitro.

The mechanisms through which this compound exerts its effects may involve:

- Interaction with specific cellular receptors or enzymes.

- Modulation of signaling pathways related to inflammation and cell proliferation.

Case Studies and Experimental Data

-

Anticancer Activity

- A study evaluated the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent activity.

-

Antimicrobial Testing

- In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

-

Anti-inflammatory Effects

- An experimental model using lipopolysaccharide (LPS)-induced inflammation in mice revealed that administration of the compound significantly reduced pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.

Summary of Findings in Table Format

| Study Focus | Model/Methodology | Key Findings |

|---|---|---|

| Anticancer | MCF-7 Cell Line | Significant cytotoxicity at >10 µM |

| Antimicrobial | MIC Testing | Activity against S. aureus and E. coli (50–100 µg/mL) |

| Anti-inflammatory | LPS-induced Inflammation | Reduced TNF-alpha and IL-6 levels |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s uniqueness lies in its combination of 4-methoxyphenethyl and thiophene-furan motifs. Below is a comparative analysis with structurally related urea derivatives:

Table 1: Structural and Molecular Comparison

Substituent Effects on Bioactivity

- 4-Methoxyphenethyl vs. Pyridin-3-yl (Compound 18): The methoxy group in the target compound may improve solubility compared to the electron-withdrawing trifluoromethyl group in Compound 18, which could enhance metabolic stability but reduce polarity .

- Thiophene-Furan vs. In contrast, the trifluoromethylphenyl group in Compound 18 is strongly lipophilic and may enhance target binding via halogen bonding .

- Piperidine-Thiophene Hybrid (): The piperidine ring introduces basicity and conformational flexibility, which could influence blood-brain barrier penetration compared to the rigid furan-thiophene scaffold in the target compound .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis of structurally analogous urea derivatives typically involves multi-step reactions. For example, coupling 4-methoxyphenethylamine with an isocyanate intermediate derived from (5-(thiophen-3-yl)furan-2-yl)methylamine is a plausible route. Key steps include:

- Amine Activation : Use of phosgene or triphosgene to generate the isocyanate intermediate .

- Coupling Reaction : Conducted in anhydrous solvents (e.g., dichloromethane or THF) under reflux, with stoichiometric control to minimize side products .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are critical for structural characterization?

- NMR Spectroscopy : H and C NMR to confirm substituent positions and urea linkage integrity. Aromatic protons in the thiophene (δ 6.8–7.5 ppm) and furan (δ 7.0–7.3 ppm) moieties are diagnostic .

- HPLC-MS : To verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ via ESI) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the urea core) .

Intermediate Research Questions

Q. How does the compound’s reactivity vary under different pH or solvent conditions?

Urea derivatives are prone to hydrolysis under acidic or basic conditions. For stability assessment:

- Hydrolysis Studies : Incubate the compound in buffers (pH 2–12) at 37°C, monitoring degradation via HPLC. Acidic conditions (pH < 4) typically cleave the urea bond, yielding amine and carbamic acid intermediates .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may promote side reactions with nucleophiles. Non-polar solvents (e.g., toluene) improve thermal stability during reflux .

Q. What strategies mitigate side reactions during functionalization of the thiophene-furan moiety?

- Protection-Deprotection : Temporarily block reactive sites (e.g., thiophene sulfur) using trimethylsilyl chloride before introducing electrophiles .

- Catalytic Optimization : Use Pd/C or CuI for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach substituents without degrading the furan ring .

Advanced Research Questions

Q. What experimental designs elucidate the compound’s biological target engagement?

- Target Fishing : Combine computational docking (AutoDock Vina) with cheminformatic libraries (e.g., ChEMBL) to predict protein targets. Prioritize kinases or GPCRs due to the urea scaffold’s prevalence in these inhibitors .

- Biochemical Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (K) for candidate targets .

- Cellular Validation : Dose-response studies in cancer cell lines (e.g., MCF-7, HeLa) with IC determination via MTT assays .

Q. How can contradictory bioactivity data across studies be resolved?

- SAR Analysis : Systematically modify substituents (e.g., methoxy vs. chloro groups on the phenyl ring) to isolate contributions to activity .

- Metabolic Stability Screening : Use liver microsomes to assess if conflicting in vitro/in vivo results arise from rapid Phase I/II metabolism .

Q. What methodologies optimize the compound’s pharmacokinetic profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.